molecular formula C18H15N B1600732 2,6-Diphenylaniline CAS No. 87666-57-7

2,6-Diphenylaniline

Cat. No. B1600732
CAS RN: 87666-57-7
M. Wt: 245.3 g/mol
InChI Key: DSQMLISBVUTWJB-UHFFFAOYSA-N
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Description

2,6-Diphenylaniline is an organic compound with the molecular formula C18H15N . It is also known by its synonyms m-Terphenyl-2′-amine and [1,1′:3′,1′′-Terphenyl]-2′-amine .


Molecular Structure Analysis

The molecular structure of 2,6-Diphenylaniline consists of a central aniline group (NH2) attached to two phenyl groups . The exact structure can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

2,6-Diphenylaniline has a molecular weight of 245.32 g/mol . It has a predicted density of 1.103 g/cm3 and a predicted boiling point of 395.7°C . The melting point is reported to be 85-86°C . The compound is expected to be stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Application 2: Donor-Acceptor-Donor Xanthene-Based Dyes

Application 3: Dye-Sensitized Solar Cells

  • Summary of the Application: Organic donor–acceptor (D–A) compounds, including 2,6-Diphenylaniline, have been found in wide applications in the fields of dye-sensitized solar cells . These compounds absorb the energy of photons, which is a crucial property for solar cells.
  • Results or Outcomes: The use of 2,6-Diphenylaniline in dye-sensitized solar cells can improve their efficiency by enhancing their light absorption capabilities .

Application 4: Antioxidant

  • Summary of the Application: 2,6-Diphenylaniline is used mainly for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Results or Outcomes: The use of 2,6-Diphenylaniline as an antioxidant can help to preserve the quality and extend the shelf life of various products .

Application 5: Stabilizer for Smokeless Powder

  • Summary of the Application: 2,6-Diphenylaniline is used as a stabilizer for smokeless powder . Stabilizers are substances that prevent or slow down the degradation of materials. In the case of smokeless powder, 2,6-Diphenylaniline helps to maintain the chemical stability of the powder over time, preventing it from breaking down and losing its effectiveness.
  • Results or Outcomes: The use of 2,6-Diphenylaniline as a stabilizer can significantly extend the shelf life of smokeless powder, ensuring that it remains effective for a longer period of time .

Application 6: Organic Solar Cells

  • Summary of the Application: Organic donor–acceptor (D–A) compounds, including 2,6-Diphenylaniline, have been found in wide applications in the fields of organic solar cells . These compounds absorb the energy of photons, which is a crucial property for solar cells.
  • Results or Outcomes: The use of 2,6-Diphenylaniline in organic solar cells can improve their efficiency by enhancing their light absorption capabilities .

Safety And Hazards

2,6-Diphenylaniline is classified as a hazardous substance. It has been assigned the hazard statements H302, H315, H318, H335, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken when handling this compound.

Future Directions

While specific future directions for 2,6-Diphenylaniline are not mentioned in the search results, the compound could potentially find use in the development of new organic materials, given its structural similarity to other compounds used in organic electronics .

properties

IUPAC Name

2,6-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQMLISBVUTWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451797
Record name 2,6-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylaniline

CAS RN

87666-57-7
Record name 2,6-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87666-57-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
M Fingerle, C Maichle-Mössmer… - Organic …, 2017 - ACS Publications
The boron–nitrogen−boron (BNB) zigzag edged benzo[fg]tetracene is accessible from 4-butyl-2,6-diphenylaniline in four steps in good yields. The two mesityl groups stabilize the boron …
Number of citations: 37 pubs.acs.org
Y Miura, M Momoki, T Fuchikami, Y Teki… - The Journal of …, 1996 - ACS Publications
The preparation, ESR spectra, isolation, and X-ray crystallographic structure of N-(arylthio)-2-tert-butyl-4,6-diarylphenylaminyls (1) and N-(arylthio)-4-tert-butyl-2,6-diarylphenylaminyls (2…
Number of citations: 23 pubs.acs.org
M Hatano, T Asai, K Ishihara - Tetrahedron Letters, 2007 - Elsevier
The enantioselective conjugate addition of dialkylzinc (R 2 Zn) to cyclic enones was examined using chiral binaphthyldiamine–copper(I) catalysts. Under the present reaction conditions…
Number of citations: 13 www.sciencedirect.com
D Huang, OV Makhlynets, LL Tan, SC Lee… - Inorganic …, 2011 - ACS Publications
The planar complexes [Ni II (pyN 2 R2 )(OH)] − , containing a terminal hydroxo group, are readily prepared from N,N′-(2,6-C 6 H 3 R 2 )-2,6-pyridinedicarboxamidate(2-) tridentate …
Number of citations: 109 pubs.acs.org
Y Miura, T Fuchikami, M Momoki - Chemistry letters, 1994 - journal.csj.jp
Oxidation of N-(arylthio)-4-t-butyl-2,6-diphenylanilines yields quite persistent and oxygen-insensitive N-(arylthio)-4-t-butyl-2,6-diphenylphenylaminyls which, in solution, give a …
Number of citations: 7 www.journal.csj.jp
U Azzena, F Dessanti, G Melloni, L Pisano - Tetrahedron letters, 1999 - Elsevier
By treatment with Li metal in THF at room temperature the three isomeric N,N-dimethylaminobiphenyls and N,N-dimethyl-2,6-diphenylaniline underwent 100% regioselective reductive …
Number of citations: 12 www.sciencedirect.com
Y Miura, M Momoki, M Nakatsuji… - The Journal of Organic …, 1998 - ACS Publications
Oxidation of N-(arylthio)-4-(ethoxycarbonyl)-2,6-diarylanilines (9), N-(arylthio)-4-acetyl-2,6-diarylanilines (10), and N-(arylthio)-4-cyano-2,6-diarylanilines (11) with PbO 2 yielded quite …
Number of citations: 25 pubs.acs.org
F Wang, R Tanaka, Z Cai, Y Nakayama… - Applied …, 2015 - Wiley Online Library
An α‐diimine Pd(II) complex containing chiral sec‐phenethyl groups, {bis[N,N′‐(4‐methyl‐2‐sec‐phenethylphenyl)imino]‐2,3‐butadiene}dichloropalladium (rac‐C1), was synthesized …
Number of citations: 16 onlinelibrary.wiley.com
AS Ionkin, WJ Marshall - Organometallics, 2004 - ACS Publications
Two representatives of a new family of ortho-furan-substituted N,N-phenyl α-diimine ligands [(Ar−N C(Me)−(Me)C N−Ar) Ar = 2,6-bis(5-methylfuran-2-yl)-4-phenylphenyl, 9; Ar = 2,6-bis(…
Number of citations: 90 pubs.acs.org
R Eberhardt, M Allmendinger, GA Luinstra… - …, 2003 - ACS Publications
The quantitative synthesis of a series of new zinc(II) sulfinate complexes (4a−e) by insertion of SO 2 into zinc−ethyl bonds of β-diiminate complexes ((ArN C(CH 3 )CH (CH 3 )CNAr)Zn(O…
Number of citations: 129 pubs.acs.org

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